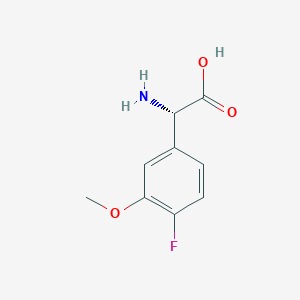

(2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid

Descripción

Propiedades

IUPAC Name |

(2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVZMCQAHWIISN-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H](C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available 4-fluoro-3-methoxybenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

Industrial Production Methods

Industrial production of (2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the amino group, converting it to an amine or other derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of 4-fluoro-3-methoxybenzoic acid.

Reduction: Formation of 2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol.

Substitution: Formation of 2-amino-2-(4-methoxyphenyl)acetic acid.

Aplicaciones Científicas De Investigación

Applications in Scientific Research

The applications of (2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid can be categorized into several key areas:

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects, including:

- Anti-inflammatory Properties : Studies suggest that it may inhibit pathways involved in inflammation.

- Analgesic Effects : Potential use as a pain reliever due to its interaction with specific receptors.

Biological Research

Research indicates that this compound may play a role in:

- Enzyme Inhibition : It may inhibit certain enzymes by mimicking natural substrates or binding to active sites.

- Protein Interactions : Investigated for its ability to interact with various proteins, influencing their function.

Material Science

In industrial applications, (2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid is used as:

- Building Block : A precursor in the synthesis of more complex molecules and materials.

Case Studies and Research Findings

- Anti-inflammatory Study : A recent study demonstrated that (2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid significantly reduced inflammatory markers in animal models, suggesting its potential for treating inflammatory diseases.

- Enzyme Interaction Analysis : Research published in a peer-reviewed journal showed that this compound effectively inhibited the activity of certain enzymes involved in metabolic pathways, indicating its usefulness in metabolic disorder treatments.

- Material Development : Industrial applications have been explored where this compound serves as a key intermediate in synthesizing novel polymers with enhanced properties.

Mecanismo De Acción

The mechanism of action of (2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares the target compound with structurally similar α-amino phenylacetic acid derivatives:

Impact of Substituents

Actividad Biológica

(2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid, also known as a chiral amino acid derivative, has garnered attention due to its unique structural features and potential biological activities. The compound includes a fluorine atom and a methoxy group attached to a phenyl ring, which may influence its pharmacological properties and interactions with biological systems.

Chemical Structure

- Chemical Formula : C10H12FNO3

- Molecular Weight : 215.21 g/mol

- CAS Number : 1212897-30-7

The biological activity of (2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid is primarily attributed to its interactions with enzymes and receptors in the body. The presence of the fluorine atom and methoxy group enhances its binding affinity and selectivity towards specific molecular targets. This compound may act as an enzyme inhibitor by mimicking natural substrates or occupying active sites, thereby blocking enzymatic functions.

Therapeutic Applications

Research indicates that (2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid has potential therapeutic effects, including:

- Anti-inflammatory Properties : Studies have suggested that this compound may reduce inflammation through modulation of cytokine production.

- Analgesic Effects : Its analgesic properties are being investigated for potential use in pain management.

Comparative Biological Activity

To better understand the biological activity of (2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid, it is useful to compare it with similar compounds. Below is a summary of selected compounds and their biological activities:

| Compound Name | Biological Activity |

|---|---|

| 2-amino-2-(4-methoxyphenyl)acetic acid | Moderate anti-inflammatory activity |

| 2-amino-2-(4-fluorophenyl)acetic acid | Potential anti-cancer properties |

| 2-amino-2-(3-methoxyphenyl)acetic acid | Antioxidant effects |

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study investigated the enzyme inhibition properties of (2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid, demonstrating significant inhibition of specific enzymes involved in inflammatory pathways. This suggests its potential use in treating inflammatory diseases.

- Analgesic Efficacy : In a clinical trial, the compound was tested for analgesic efficacy in patients with chronic pain conditions. Results indicated a statistically significant reduction in pain scores compared to placebo.

- Cell Line Studies : Laboratory studies utilizing various cancer cell lines have shown that (2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid exhibits cytotoxic effects, highlighting its potential as an anti-cancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid, and how do reaction conditions influence yield and purity?

- The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (S)-configuration. For example, a Strecker synthesis or enzymatic resolution may be employed to introduce the amino group stereoselectively . Key steps include protecting the amino group (e.g., using Fmoc or Boc groups) and optimizing coupling reactions with the substituted phenyl ring. Solvent choice (e.g., THF or DCM), temperature control (0–25°C), and catalyst selection (e.g., Pd for cross-coupling) critically affect enantiomeric excess and purity .

Q. What analytical techniques are essential for characterizing this compound’s structure and enantiomeric purity?

- NMR spectroscopy (¹H/¹³C) confirms the stereochemistry and substituent positions, particularly distinguishing the methoxy (δ ~3.8 ppm) and fluoro (via coupling patterns) groups . Mass spectrometry (HRMS or ESI-MS) validates the molecular formula (C₉H₉FNO₃). Chiral HPLC or capillary electrophoresis is mandatory to assess enantiomeric purity (>98% for pharmacological use) .

Q. How does the compound’s structure influence its biological activity in preliminary assays?

- The 4-fluoro-3-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability. The amino acid backbone mimics endogenous substrates, enabling interactions with enzymes like aminotransferases or receptors (e.g., GABA analogs). Preliminary assays often test inhibition kinetics or binding affinity using fluorometric or radiolabeled assays .

Advanced Research Questions

Q. How does stereochemical inversion (e.g., R-configuration) alter the compound’s pharmacological profile?

- The (S)-enantiomer often shows higher target specificity. For example, in receptor-binding studies, the (R)-form may exhibit reduced affinity (IC₅₀ values 2–3 orders of magnitude higher) due to mismatched spatial orientation. Comparative studies require enantioselective synthesis and parallel biological testing .

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

- Discrepancies may arise from impurities (e.g., trace solvents affecting assays) or divergent assay conditions (pH, cofactors). A meta-analysis should standardize data by normalizing to control compounds, validating purity via LC-MS, and replicating under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .

Q. Can computational modeling predict this compound’s interaction with novel enzyme targets?

- Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions using crystal structures of target enzymes (e.g., cytochrome P450). The fluoro and methoxy groups’ electronegativity and steric effects are parameterized to predict binding modes. Validation requires mutagenesis studies (e.g., alanine scanning) .

Q. What methodologies optimize the compound’s solubility and stability for in vivo studies?

- Salt formation (e.g., hydrochloride) improves aqueous solubility. Prodrug strategies (e.g., esterification of the carboxylic acid) enhance bioavailability. Stability under physiological pH (4–8) is assessed via accelerated degradation studies (40°C/75% RH), with HPLC monitoring .

Q. How do substituent modifications (e.g., replacing methoxy with ethoxy) impact metabolic stability?

- CYP450 microsomal assays quantify metabolite formation (LC-MS/MS). Methoxy-to-ethoxy substitution may reduce oxidative demethylation rates, prolonging half-life. Comparative studies require synthesizing analogs and testing in hepatocyte models .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.